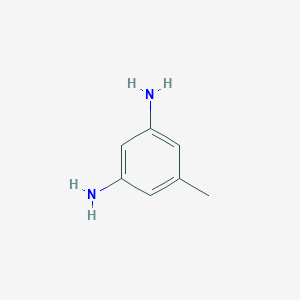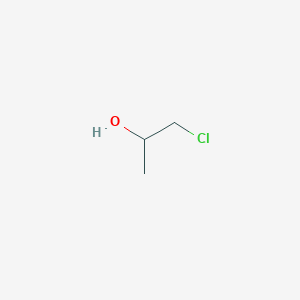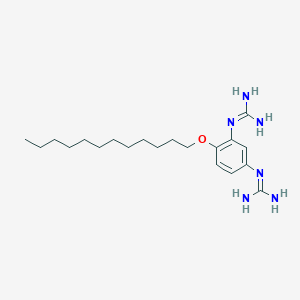![molecular formula C14H13NO B090665 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 17895-95-3](/img/structure/B90665.png)
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol, also known as DHBP, is a cyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. DHBP belongs to the class of heterocyclic compounds and is synthesized through various methods. The purpose of
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it has been suggested that 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-cancer effects. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has several advantages for lab experiments, including its ease of synthesis and its low toxicity. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to have good stability and solubility, making it a suitable candidate for drug development. However, 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has some limitations, including its low bioavailability and its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is the development of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol-based drugs for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the mechanism of action of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol and its interaction with various signaling pathways. Furthermore, the development of new synthesis methods for 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol and its derivatives can lead to the discovery of new analogs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a cyclic compound that has gained significant attention in the scientific community for its potential therapeutic applications. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol can be synthesized through various methods, and it has been studied for its anti-inflammatory, immunomodulatory, and anti-cancer effects. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations, including its low bioavailability and poor pharmacokinetic properties. There are several future directions for the research on 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol, including the development of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol-based drugs and the investigation of its mechanism of action.
Synthesemethoden
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol can be synthesized through various methods, including the Pictet-Spengler cyclization, the Friedländer synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is the Pictet-Spengler cyclization, which involves the reaction of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has also been shown to have anti-inflammatory and immunomodulatory effects, which can be useful in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
17895-95-3 |
|---|---|
Produktname |
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ol |
InChI |
InChI=1S/C14H13NO/c16-14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-15-13/h1-6,9,14,16H,7-8H2 |
InChI-Schlüssel |
AAKDNSACNDXLSE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)O |
Kanonische SMILES |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)O |
Synonyme |
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







